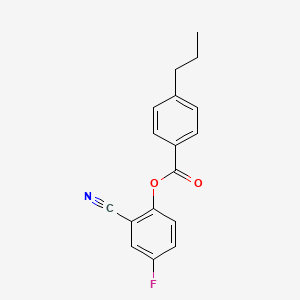
2-Cyano-4-fluorophenyl 4-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-fluorophenyl 4-propylbenzoate is an organic compound with the molecular formula C17H14FNO2 and a molecular weight of 283.2970 g/mol . This compound is characterized by the presence of a cyano group, a fluorine atom, and a propylbenzoate ester group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-fluorophenyl 4-propylbenzoate typically involves the esterification of 2-cyano-4-fluorophenol with 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-4-fluorophenyl 4-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized products include carboxylic acids or ketones.
Reduction: Reduced products include alcohols.
Ester Hydrolysis: Yields 2-cyano-4-fluorophenol and 4-propylbenzoic acid.
Applications De Recherche Scientifique
2-Cyano-4-fluorophenyl 4-propylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyano-4-fluorophenyl 4-propylbenzoate involves its interaction with molecular targets through its functional groups. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-4-fluorophenyl 4-methylbenzoate
- 2-Cyano-4-fluorophenyl 4-ethylbenzoate
- 2-Cyano-4-fluorophenyl 4-butylbenzoate
Uniqueness
2-Cyano-4-fluorophenyl 4-propylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91407-07-7 |
|---|---|
Formule moléculaire |
C17H14FNO2 |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
(2-cyano-4-fluorophenyl) 4-propylbenzoate |
InChI |
InChI=1S/C17H14FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-16-9-8-15(18)10-14(16)11-19/h4-10H,2-3H2,1H3 |
Clé InChI |
UBKKHITULPVYNW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


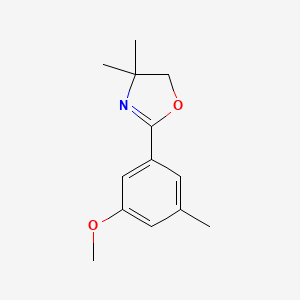
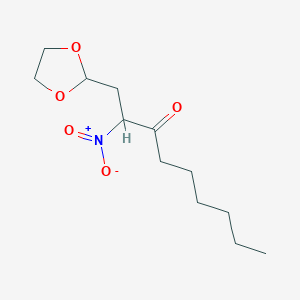
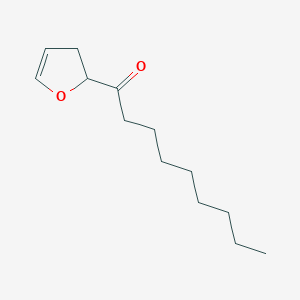
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
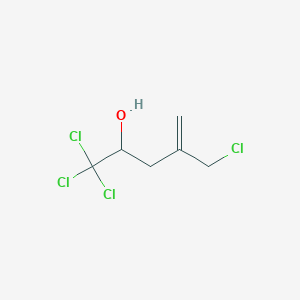

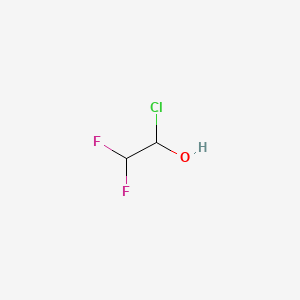
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
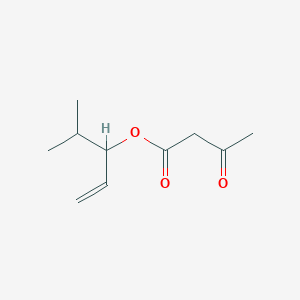
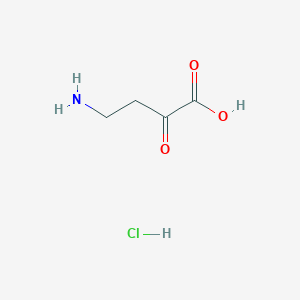

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
